molecular formula C12H17N3O3S B7911583 4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

Cat. No.: B7911583
M. Wt: 283.35 g/mol
InChI Key: JBDHCOQKLWGMBX-UHFFFAOYSA-N
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Description

4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a thioxo group, and a pyrimidinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Construction of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Assembly: The final compound is assembled by coupling the piperidine and pyrimidine moieties under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3-(2-morpholinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
  • 4-Oxo-3-(2-pyrrolidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
  • 4-Oxo-3-(2-piperazinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid

Uniqueness

4-Oxo-3-(2-piperidinoethyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-oxo-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10-9(11(17)18)8-13-12(19)15(10)7-6-14-4-2-1-3-5-14/h8H,1-7H2,(H,13,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDHCOQKLWGMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C(=CNC2=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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